1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.: 2090609-08-6
Cat. No.: VC3156530
Molecular Formula: C10H14N4O2
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090609-08-6 |
|---|---|
| Molecular Formula | C10H14N4O2 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 1-(1-acetylpiperidin-4-yl)triazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C10H14N4O2/c1-8(16)13-4-2-10(3-5-13)14-6-9(7-15)11-12-14/h6-7,10H,2-5H2,1H3 |
| Standard InChI Key | AOQJEYWDAKREBY-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)N2C=C(N=N2)C=O |
| Canonical SMILES | CC(=O)N1CCC(CC1)N2C=C(N=N2)C=O |
Introduction
Synthesis Methods
The synthesis of 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be approached through methods similar to those used for other triazole derivatives. Common steps involve the formation of the piperidine derivative followed by the introduction of the triazole ring using azide-alkyne cycloaddition reactions or other suitable methods. Solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate may be used to facilitate the reaction.
Potential Applications
Triazole derivatives are known for their broad range of biological activities, including antifungal, antibacterial, and anticancer properties. The integration of a carbaldehyde group may enhance reactivity and biological activity, making this compound a potential candidate for medicinal chemistry research.
| Application Area | Potential Use |
|---|---|
| Anticancer Research | Cytotoxicity against cancer cell lines |
| Antibacterial Agents | Inhibition of bacterial growth or metabolism |
| Antifungal Agents | Inhibition of fungal growth or metabolism |
Research Findings and Future Directions
While specific research findings on 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde are not available, studies on similar compounds suggest promising pharmacological properties. For instance, derivatives containing the triazole ring have shown significant cytotoxicity against various cancer cell lines while sparing normal cells. Further research is needed to explore the efficacy and mechanism of action of this compound in clinical settings.
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